
3'-(Trifluoromethyl)acetophenone
Overview
Description
3'-(Trifluoromethyl)acetophenone (CAS: 349-76-8) is a fluorinated aromatic ketone with the molecular formula C₉H₇F₃O and a molecular weight of 188.1465 g/mol . Its IUPAC name is 1-[3-(trifluoromethyl)phenyl]ethanone, and it features a trifluoromethyl (-CF₃) group at the meta position of the acetophenone scaffold. The compound is widely used in asymmetric catalysis, particularly in the synthesis of chiral alcohols such as (R)-1-[3-(trifluoromethyl)phenyl]ethanol ((R)-MTF-PEL), a key intermediate in pharmaceuticals and agrochemicals .
The strong electron-withdrawing nature of the -CF₃ group enhances the electrophilicity of the carbonyl carbon, making it highly reactive in reduction reactions. This property is exploited in biocatalytic processes using recombinant E. coli or carbonyl reductases to achieve enantiomeric excess (ee) values exceeding 99% .
Preparation Methods
Friedel-Crafts Acylation: Direct Synthesis from Benzotrifluoride
Reaction Mechanism and Conditions
The Friedel-Crafts acylation method involves the electrophilic substitution of benzotrifluoride with acetic acid derivatives. In a representative large-scale synthesis, benzotrifluoride reacts with acetic acid in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst and sodium tert-butoxide as a base . The reaction proceeds under nitrogen pressure (0.5–0.6 MPa) at 65–75°C for 9 hours, achieving a yield of 96.3% .
The mechanism begins with the in situ generation of acetyl chloride from acetic acid, facilitated by TBAB. The catalyst enhances the solubility of ionic species in the organic phase, accelerating acylation. Sodium tert-butoxide neutralizes HCl byproducts, preventing catalyst poisoning and side reactions.
Industrial-Scale Process
A detailed protocol from ChemicalBook outlines the use of an 8,000 L stainless steel reactor charged with 4,000 kg of ethyl n-propyl ether, 1,000 kg of benzotrifluoride, and 472 kg of acetic acid . After cooling and aqueous washing, vacuum distillation isolates TFMAP with 99.6% purity. Key advantages of this method include:
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Green chemistry principles : TBAB reduces solvent waste.
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Scalability : Batch sizes exceed 1,000 kg.
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Cost efficiency : Raw materials like benzotrifluoride (CAS 98-08-8) and acetic acid (CAS 64-19-7) are commercially available at $9–$10 per kilogram .
Table 1: Friedel-Crafts Acylation Parameters
Parameter | Value |
---|---|
Catalyst | Tetrabutylammonium bromide |
Base | Sodium tert-butoxide |
Temperature | 65–75°C |
Pressure | 0.5–0.6 MPa (N₂) |
Reaction Time | 9 hours |
Yield | 96.3% |
Purity | 99.6% |
Diazotization-Coupled Hydrolysis: A Multi-Stage Batch Process
Critical Process Details
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Stage 1 (Diazotization) : Sulfamic acid is added to decompose excess nitrous acid, minimizing NOx emissions. Toluene acts as a solvent, with 90–98% recovery .
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Stage 2 (Coupling) : pH-controlled lot-wise addition of acetaldoxime ensures optimal coupling efficiency. The reaction mass is heated to 35–40°C for phase separation .
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Stage 3 (Hydrolysis) : Prolonged heating (5–6 hours) with HCl cleaves the oxime group, yielding TFMAP.
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Stage 4 (Distillation) : Distillation under reduced pressure removes residual solvents and byproducts, achieving 99.9% purity .
Table 2: Diazotization-Hydrolysis Process Metrics
Stage | Conditions | Yield/Purity |
---|---|---|
Diazotization | 0–2°C, 30–45 min | 90–98% toluene recovery |
Coupling | pH 2–3.5, 4–5 hr | 70–86% intermediate |
Hydrolysis | 90–95°C, 5–6 hr | 60–90% crude yield |
Distillation | Vacuum, 70–110°C | 99–99.9% purity |
Comparative Analysis of Synthesis Routes
Yield and Purity
The Friedel-Crafts method outperforms the diazotization approach in yield (96.3% vs. 60–90%) but requires specialized high-pressure equipment . Conversely, the diazotization route achieves higher purity (99.9%) through multi-stage purification, making it preferable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 3’-(Trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitro compounds under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula: C₉H₇F₃O
- Molecular Weight: 188.1465 g/mol
- CAS Number: 349-76-8
The trifluoromethyl group increases the compound's lipophilicity, allowing it to penetrate cell membranes effectively and interact with various biological targets.
Organic Synthesis
TFMAP serves as an important intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. It is utilized in the preparation of fungicides and other agrochemical products due to its efficacy in enhancing the biological activity of derivatives.
Enzyme Inhibition Studies
Research has shown that TFMAP can form stable complexes with enzymes, making it useful in studying enzyme inhibition and protein interactions. The carbonyl group in acetophenone can form hydrogen bonds with active site residues in enzymes, influencing their activity. This property has been exploited in various studies to understand metabolic processes better.
Biocatalysis
TFMAP has been investigated for its bioreduction potential using recombinant microorganisms. For instance, studies demonstrated that E. coli can effectively convert TFMAP into (R)-MTF-PEL with high enantioselectivity (>99%) under mild conditions, showcasing its potential in green chemistry applications .
Table 1: Biocatalytic Conversion of TFMAP
Microorganism | Conversion Rate | Enantioselectivity |
---|---|---|
E. coli BL21(DE3) | 79% | >99.9% |
Microbacterium oxydans C3 | 79% | Not specified |
Case Study 1: Enzyme Interaction
A study explored the interaction of TFMAP with various enzymes involved in metabolic processes. The unique substitution pattern of TFMAP was found to enhance binding affinity compared to other acetophenone derivatives, indicating its potential for drug design .
Case Study 2: Bioreduction Efficiency
In a comparative study on biotransformation efficiency, TFMAP was subjected to bioreduction using different microbial strains. The results highlighted that certain strains could achieve significant conversion rates under optimized conditions, thus paving the way for potential industrial applications .
Mechanism of Action
The mechanism of action of 3’-(Trifluoromethyl)acetophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Selectivity
Table 1: Comparative Reactivity of Substituted Acetophenones
Key Insights:
- Positional Isomerism: The meta -CF₃ group in this compound enables higher enantioselectivity compared to its para isomer (63.7% ee for 4'-CF₃) due to reduced steric hindrance and optimized electronic interactions with enzyme active sites .
- Electronic Effects : Electron-withdrawing groups (-CF₃, -Cl) increase carbonyl reactivity, whereas electron-donating groups (-OCH₃) enhance biological activity (e.g., ABCG2 inhibition) but may reduce catalytic efficiency .
- Steric Hindrance: Bulky substituents (e.g., 3',5'-bis-CF₃) lower turnover frequencies (TOF) in catalytic hydrogenation, highlighting the trade-off between steric bulk and reaction rates .
Table 2: Pharmacological Properties of Chalcone Derivatives
Key Insights:
- Methoxy vs. Trifluoromethyl: Methoxy-substituted acetophenones exhibit superior ABCG2 inhibitory activity compared to trifluoromethyl derivatives, likely due to improved hydrogen bonding with target proteins .
- Hydrophobicity : The -CF₃ group’s hydrophobicity may reduce binding affinity to hydrophilic enzyme pockets, limiting its pharmacological utility .
Biological Activity
3'-(Trifluoromethyl)acetophenone is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview
This compound is characterized by its trifluoromethyl group, which enhances its electronic properties and affects its interaction with biological molecules. The compound is primarily studied for its role in modulating immune responses and as an intermediate in pharmaceutical synthesis.
The biological activity of this compound is primarily attributed to its ability to stabilize endosomal Toll-like receptor 8 (TLR8), which is crucial for immune modulation. This stabilization leads to:
- Inhibition of Enzyme Activities : The compound has been shown to inhibit various enzymes, thereby altering metabolic pathways.
- Alteration of Gene Expression : It influences gene expression profiles in cells, impacting cellular signaling and metabolic processes.
- Biocatalytic Reactions : In microbial systems, it can be biotransformed into chiral alcohols through carbonyl reductase enzymes, demonstrating its utility in synthetic biology.
Table 1: Summary of Biological Activities
Case Study 1: Bioreduction of this compound
A study investigated the bioreduction of this compound using E. coli BL21(DE3)-pET28a(+) expressing carbonyl reductase. The results showed:
- Conversion Rate : Achieved >99% conversion to (R)-MTF-PEL.
- Enantioselectivity : The process exhibited high enantioselectivity (>99.9%) towards the (R)-isomer.
- Reaction Conditions : Conducted at 30 °C with specific substrate concentrations leading to efficient biotransformation.
These findings highlight the compound's potential in producing chiral intermediates for drug synthesis, particularly neuroprotective agents .
Case Study 2: Interaction with TLR8
Research has demonstrated that this compound enhances the activation of TLR8, which plays a pivotal role in innate immunity. The compound's interaction with TLR8 leads to:
- Increased Cytokine Production : Enhanced production of pro-inflammatory cytokines.
- Potential Therapeutic Applications : Its ability to modulate immune responses suggests potential use in immunotherapy.
Research Findings
Recent studies have expanded on the biochemical properties and applications of this compound:
- Chemical Stability : The compound exhibits stability under various environmental conditions, although factors such as pH and temperature can influence its activity.
- Transport Mechanisms : Understanding how this compound interacts with cellular transporters can provide insights into its bioavailability and therapeutic efficacy.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXGMGUHGLQMAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059844 | |
Record name | Ethanone, 1-[3-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349-76-8 | |
Record name | 3′-(Trifluoromethyl)acetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethanone, 1-(3-(trifluoromethyl)phenyl)- | |
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Record name | 349-76-8 | |
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Record name | 349-76-8 | |
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Record name | Ethanone, 1-[3-(trifluoromethyl)phenyl]- | |
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Record name | Ethanone, 1-[3-(trifluoromethyl)phenyl]- | |
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Record name | 3'-(trifluoromethyl)acetophenone | |
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Record name | ETHANONE, 1-(3-(TRIFLUOROMETHYL)PHENYL)- | |
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Retrosynthesis Analysis
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